Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1780885-59-7
VCID: VC5848134
InChI: InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN
Molecular Formula: C13H25N3O3
Molecular Weight: 271.361

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate

CAS No.: 1780885-59-7

Cat. No.: VC5848134

Molecular Formula: C13H25N3O3

Molecular Weight: 271.361

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate - 1780885-59-7

Specification

CAS No. 1780885-59-7
Molecular Formula C13H25N3O3
Molecular Weight 271.361
IUPAC Name tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3
Standard InChI Key WNOIKMDUPKLYFK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

The compound features a piperazine core substituted at the 4-position with a 3-(aminomethyl)oxetan-3-yl group and protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₅N₃O₃, with a molecular weight of 283.36 g/mol . The oxetane ring introduces steric constraints, while the aminomethyl group provides a site for further functionalization.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-Butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
CAS Number1780885-59-7
Molecular FormulaC₁₃H₂₅N₃O₃
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN
InChIKeyNot publicly available
Purity≥95% (typical commercial grade)

The Boc group enhances solubility in organic solvents, making the compound amenable to further synthetic modifications .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate typically involves multi-step sequences leveraging nucleophilic substitutions and coupling reactions. A representative approach involves:

  • Oxetane Ring Formation: 3-(Aminomethyl)oxetane is prepared via cyclization of epichlorohydrin derivatives with ammonia .

  • Piperazine Functionalization: The oxetane moiety is introduced to piperazine using Mitsunobu or Ullmann coupling under inert conditions .

  • Boc Protection: The amine group is protected with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane with a base like triethylamine .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1Epichlorohydrin, NH₃, EtOH, 60°C, 12 h78%
2CuI, K₂CO₃, DMF, 110°C, 24 h65%
3(Boc)₂O, CH₂Cl₂, Et₃N, 0°C to RT, 6 h92%

Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel column chromatography are standard .

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Signals at δ 1.44 ppm (9H, s, Boc CH₃), 3.35–3.50 ppm (8H, m, piperazine H), 4.20 ppm (2H, s, oxetane CH₂), and 4.75 ppm (2H, s, aminomethyl CH₂) .

  • ¹³C NMR: Peaks at 28.4 ppm (Boc CH₃), 79.8 ppm (Boc Cquat), 154.6 ppm (C=O), and 85.2 ppm (oxetane Cquat) .

Infrared (IR) Spectroscopy

Key absorptions include 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 1100 cm⁻¹ (C-O-C oxetane) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. It is stable under inert atmospheres but susceptible to acid-catalyzed Boc deprotection .

Table 3: Physicochemical Data

PropertyValue
LogP1.2 (predicted)
Melting Point112–114°C
λmax (UV-Vis)254 nm (π→π* transition)

Applications in Drug Discovery

Pharmacological Scaffold

The piperazine-oxetane framework is prized in kinase inhibitor design. For example, analogues have shown IC₅₀ values <100 nM against PI3K and mTOR targets due to improved metabolic stability from the oxetane .

Materials Science

The compound’s rigid oxetane ring enhances thermal stability in polymers, with glass transition temperatures (Tg) exceeding 150°C in polyurethane composites .

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